molecular formula C10H13FOS B7994714 (4-Fluoro-3-propoxyphenyl)(methyl)sulfane

(4-Fluoro-3-propoxyphenyl)(methyl)sulfane

Cat. No.: B7994714
M. Wt: 200.27 g/mol
InChI Key: RLGXDRWJZMXPTA-UHFFFAOYSA-N
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Description

(4-Fluoro-3-propoxyphenyl)(methyl)sulfane is a fluorinated aromatic sulfide compound of high interest in chemical research and development. It features a phenyl ring substituted with a fluorine atom, a propoxy chain, and a methylsulfide group, making it a versatile building block for synthesizing more complex molecules. The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which is a common strategy in medicinal chemistry for optimizing lead compounds . The methylsulfane and propoxy groups offer sites for further chemical modification, allowing researchers to explore a diverse chemical space. This compound is particularly useful in pharmaceutical research for the synthesis of potential drug candidates, in agrochemical research for developing new active ingredients, and in materials science as a precursor for novel organic materials. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-methylsulfanyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-3-6-12-10-7-8(13-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGXDRWJZMXPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Synthesis of 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Retrosynthetic Analysis of the (4-Fluoro-3-propoxyphenyl)(methyl)sulfane Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections and corresponding synthetic strategies. The target molecule can be deconstructed by cleaving the carbon-sulfur or carbon-oxygen bonds.

Primary Disconnections:

C(aryl)-S Bond Cleavage: This is the most direct approach, suggesting a reaction between a substituted halobenzene and a methylthiolating agent or vice versa. This leads to two primary precursor sets:

Precursor Set A: 1-Fluoro-2-propoxy-4-halobenzene and a methyl sulfur nucleophile (e.g., sodium thiomethoxide).

Precursor Set B: 4-Fluoro-3-propoxythiophenol and a methylating agent (e.g., methyl iodide).

C(aryl)-O Bond Cleavage: This disconnection points to the formation of the propoxy ether bond at a later stage, starting from a phenol (B47542) precursor.

Precursor Set C: 4-Fluoro-3-(methylthio)phenol and a propylating agent (e.g., 1-bromopropane).

The choice of strategy often depends on the availability and reactivity of the starting materials and the desired control over regioselectivity.

Established Synthetic Routes to Aromatic Sulfanes Relevant to this compound

Several well-established methods for the synthesis of aromatic sulfanes can be applied to the preparation of this compound.

Carbon-Sulfur Bond Formation via Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. rsc.orgsciencedaily.com These reactions typically involve the coupling of an aryl halide or triflate with a thiol or disulfide. For the synthesis of the target molecule, this could involve reacting a derivative of 1-fluoro-2-propoxybenzene (B1341821) with a methylthiol source. Nickel catalysis, in particular, has gained traction as a more economical and sustainable alternative to palladium. sciencedaily.com Mechanochemical approaches, which use mechanical force to drive reactions, have also been successfully applied to nickel-catalyzed thiolation, offering a solvent-free and efficient method. rsc.org

Table 1: Examples of Metal-Catalyzed C-S Cross-Coupling Reactions

Catalyst/Ligand Aryl Halide/Pseudohalide Sulfur Source Conditions Yield
Pd(OAc)₂ / Xantphos Aryl Bromide Thiol Base, Toluene, 110 °C Good to Excellent
NiCl₂(dppp) Aryl Chloride Thiol Base, Dioxane, 100 °C Moderate to Good
Ni(cod)₂ / dppf Aryl Ester Boronic Acid Base, Toluene, 110 °C Good

Nucleophilic Substitution of Halogenated Aromatic Precursors

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the synthesis of aryl ethers and thioethers. wikipedia.orgdalalinstitute.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). wikipedia.org In the context of synthesizing this compound, an appropriately substituted fluoronitrobenzene derivative could serve as a starting point. The nitro group strongly activates the ring towards nucleophilic attack by a thiolate, and can subsequently be reduced and converted to other functionalities if needed. The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions. youtube.com

For instance, the synthesis could proceed from 1,2-difluoro-4-nitrobenzene. A selective substitution of the fluorine at position 2 with sodium thiomethoxide, followed by substitution of the remaining fluorine with sodium propoxide, and finally reduction of the nitro group would yield the target scaffold. The high reactivity of pyridines and other heteroarenes to nucleophilic substitution also provides a basis for understanding the electronic effects that govern these reactions. wikipedia.org

Reduction of Sulfoxide (B87167) and Sulfone Intermediates

The oxidation of sulfides to sulfoxides and sulfones is a common transformation, and the reverse reaction, the reduction of these higher oxidation state sulfur compounds back to sulfanes, is also a valuable synthetic tool. nih.govreddit.com This can be particularly useful if a synthetic route leads to a sulfoxide or sulfone precursor. A variety of reducing agents can be employed for this purpose.

A scalable and environmentally friendly method for the reduction of sulfoxides involves the use of ethyl vinyl ether and oxalyl chloride. mdpi.com This system avoids the use of heavy metals and generates volatile byproducts. For the more challenging reduction of sulfones, powerful reducing agents like lithium aluminum hydride in combination with titanium tetrachloride have been shown to be effective, providing rapid conversion even at low temperatures.

Table 2: Selected Reagents for the Reduction of Sulfoxides and Sulfones

Substrate Reagent System Conditions Product Reference
Sulfoxide Ethyl vinyl ether / Oxalyl chloride Acetone, RT Sulfide (B99878) mdpi.com
Sulfoxide Triflic anhydride (B1165640) / Potassium iodide Acetonitrile, RT Sulfide organic-chemistry.org
Sulfoxide SOCl₂ / Ph₃P THF, RT Sulfide organic-chemistry.org
Sulfone LiAlH₄ / TiCl₄ THF, -78 °C to RT Sulfide

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of aromatic sulfanes.

Catalytic Systems for Enhanced Selectivity and Yield in Sulfane Synthesis

The development of advanced catalytic systems is at the forefront of modern organic synthesis. For sulfane synthesis, this includes the use of non-precious metal catalysts like iron and cobalt, which are more abundant and less toxic than their precious metal counterparts. acs.org Iron catalysis, for example, is appealing due to its low cost and biological compatibility. acs.org Cobalt-catalyzed Markovnikov hydrothiolation of alkynes has emerged as a method for producing branched alkenyl sulfides with high regioselectivity. acs.org

Furthermore, the principles of catalyst selection and the influence of reaction conditions on the transformation pathways are crucial for achieving high yields and selectivity in the synthesis of aliphatic and cyclic sulfides. tandfonline.com While much of this work has focused on aliphatic systems, the underlying principles can inform the design of catalysts for the synthesis of more complex aromatic sulfanes. The development of sustainable methods, such as the use of mechanochemistry in conjunction with catalysis, represents a significant step towards greener chemical processes. rsc.orgrsc.orghelsinki.fi

Unable to Generate Article Due to Lack of Specific Scientific Literature

Following a comprehensive and multi-faceted search of publicly available scientific databases, scholarly articles, and patent literature, we have been unable to locate the specific research findings necessary to construct the requested article on the chemical compound "this compound."

The user's request specified a detailed article outline, including advanced synthetic methodologies such as transition metal catalysis, organocatalysis, green chemistry protocols, and continuous flow synthesis, all focused exclusively on this particular compound.

Our extensive search efforts, which included queries for the compound by name, structural analogs, potential CAS numbers, and its possible inclusion as an intermediate in the synthesis of related pharmaceutical compounds, did not yield any published experimental data or specific examples of its synthesis using the requested advanced methods. The scientific literature available discusses these synthetic techniques in the general context of creating aryl thioethers, but does not mention "this compound" as a subject of study.

The strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met without specific, verifiable research data for this exact molecule. To generate content on these topics for the specified compound without such data would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of dedicated research on the synthesis of "this compound" in the accessible scientific domain, we cannot fulfill the request to generate the article as outlined.

Optimization and Process Intensification in this compound Synthesis

Reaction Parameter Optimization (Temperature, Pressure, Stoichiometry)

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. Key synthetic strategies likely involve either a nucleophilic aromatic substitution (SNAr) pathway or a copper-catalyzed Ullmann-type condensation. In a hypothetical SNAr approach, the synthesis could proceed from 1,2-difluoro-4-(methylthio)benzene and propan-1-ol, or alternatively from 4-fluoro-3-methoxyphenol (B40349) and a propylating agent followed by introduction of the methylthio group. An Ullmann-type reaction would involve coupling a haloaromatic precursor with a corresponding phenol or thiol in the presence of a copper catalyst. wikipedia.orgmdpi.com

For either pathway, the optimization of temperature, pressure, and stoichiometry is critical for maximizing yield and minimizing side reactions.

Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions. For SNAr reactions, which often require elevated temperatures to proceed at a reasonable rate, a careful balance must be struck. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote the formation of degradation products or regioisomeric impurities. In copper-catalyzed couplings, the temperature is crucial for the activation of the catalyst and the halide. wikipedia.org Optimization studies would typically involve running the reaction at various temperatures to identify the optimal point that provides the highest yield of the desired product with the cleanest reaction profile.

Pressure: While many syntheses of this type are conducted at atmospheric pressure, in certain scenarios, particularly when dealing with volatile reactants or when trying to push a reaction to completion, conducting the reaction under elevated pressure can be advantageous. For instance, if a low-boiling propylating agent is used, a sealed-vessel reaction at elevated pressure would be necessary to reach the required reaction temperature.

Stoichiometry: The molar ratio of the reactants is a fundamental parameter to optimize. In the synthesis of the ether linkage, the stoichiometry of the phenol (or its corresponding salt) and the haloaromatic precursor will be systematically varied. An excess of one reactant may be employed to drive the reaction to completion, but this can also lead to purification challenges and increased costs. Similarly, in the case of a catalyzed reaction, the loading of the copper catalyst and any associated ligands must be minimized to ensure economic viability and to reduce the potential for metal contamination in the final product. researchgate.netorganic-chemistry.org Design of Experiments (DoE) is a powerful statistical tool often employed to efficiently explore the multidimensional space of these parameters and identify the optimal conditions. mt.com

Table 1: Hypothetical Reaction Parameter Optimization for the Synthesis of this compound via Ullmann Condensation

ParameterRange ExploredOptimal Condition (Hypothetical)Rationale
Temperature (°C)100 - 180140Balances reaction rate with minimizing thermal degradation and by-product formation.
Catalyst Loading (mol%)1 - 102.5Provides a high yield without excessive cost or catalyst-related impurities.
Stoichiometry (Phenol:Aryl Halide)1:1 to 1.5:11.2:1A slight excess of the phenol drives the reaction towards completion without significant purification issues.
SolventDMF, NMP, DMSODMFHigh-boiling polar aprotic solvent that effectively solubilizes reactants and facilitates the reaction.

Impurity Profiling and Control Strategies in Synthetic Batches

A robust impurity control strategy is essential for the production of high-purity this compound, particularly for applications in regulated industries. veeprho.comregistech.comgmpinsiders.com Impurities can originate from starting materials, intermediates, side reactions, or degradation of the final product.

Potential Impurities:

Starting Material Impurities: Residual starting materials such as unreacted 4-fluorophenol (B42351) derivatives or haloaromatic precursors. chemicalbook.comgoogle.comgoogle.com

Process-Related Impurities:

Isomeric Byproducts: Incomplete regioselectivity during the aromatic substitution could lead to the formation of isomers, for example, where the propoxy group is at a different position on the benzene (B151609) ring.

Over-alkylation/arylation Products: Reaction of the product with the starting materials can lead to the formation of more complex ethers or sulfides.

Hydrolysis Products: If water is present, hydrolysis of the starting materials or product can occur, especially at elevated temperatures.

Solvent-Related Impurities: High-boiling solvents like DMF or NMP can be difficult to remove completely.

Degradation Products: The final compound may degrade under certain conditions of light, heat, or air exposure.

Control Strategies:

Starting Material Control: Sourcing high-purity starting materials and implementing stringent incoming material testing is the first line of defense. veeprho.com

Process Control: Tight control over reaction parameters (temperature, time, stoichiometry) as determined during the optimization phase is crucial to minimize the formation of byproducts. veeprho.com

In-Process Monitoring: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the reaction progress allows for timely quenching of the reaction upon completion, preventing the formation of degradation products. registech.com

Purification: Development of an efficient purification method, such as column chromatography on a laboratory scale or crystallization/distillation on a larger scale, is critical for removing identified impurities. google.comgoogle.com

Forced Degradation Studies: Intentionally subjecting the compound to stress conditions (heat, light, acid, base, oxidation) helps to identify potential degradation products and establish appropriate storage and handling conditions. registech.com

Table 2: Hypothetical Impurity Profile and Control Measures

Impurity TypePotential ImpurityOriginControl Strategy
Starting MaterialUnreacted 4-fluoro-3-hydroxyphenyl methyl sulfideIncomplete propylationOptimize reaction time and stoichiometry; purification by crystallization.
Process-Related2-Fluoro-5-propoxyphenyl)(methyl)sulfaneLack of regioselectivityCareful selection of synthetic route and catalyst; chromatographic separation.
Process-RelatedBis(4-fluoro-3-propoxyphenyl) etherSide reactionStrict stoichiometric control of reactants.
Degradation(4-Fluoro-3-propoxyphenyl)sulfoxideOxidation of the sulfideInert atmosphere during reaction and storage; use of antioxidants if necessary.

Scale-Up Considerations and Industrial Applicability Research

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economical process. researchgate.nethoffmanchemicals.comrsc.orggdch.academy

Key Scale-Up Considerations:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a laboratory flask can pose significant safety risks on a larger scale. Proper reactor design with efficient heat exchange systems is paramount to maintain temperature control and prevent runaway reactions.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants and catalysts becomes more challenging in large reactors. Inefficient mixing can lead to localized "hot spots," reduced yields, and an increase in byproducts. The choice of agitator type and speed is a critical scale-up parameter.

Safety: A thorough hazard and operability (HAZOP) study is required to identify potential safety risks associated with the process, including the handling of flammable solvents, corrosive reagents, and potentially toxic materials.

Solvent Selection and Recovery: The choice of solvent on an industrial scale is driven by factors such as cost, safety, environmental impact, and ease of recovery and recycling. Solvents like DMF and NMP, while effective, are coming under increased regulatory scrutiny.

Purification: Methods like column chromatography, which are common in the lab, are often not economically viable for large-scale production. The development of a robust crystallization or distillation process is typically preferred for purification on an industrial scale.

Industrial Applicability Research: Research into the industrial applicability of a synthesis for this compound would focus on developing a process that is not only high-yielding but also robust, reproducible, and environmentally sustainable. This could involve exploring alternative, greener solvents, developing more active and recyclable catalysts, and designing a process with fewer unit operations. researchgate.net Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceuticals. researchgate.net

Table 3: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Considerations

ParameterLaboratory Scale (grams)Industrial Scale (kilograms to tons)
Heat Transfer Surface area to volume ratio is high; easily managed with heating mantles or ice baths.Surface area to volume ratio is low; requires jacketed reactors and specialized heat exchange systems.
Mixing Magnetic stir bars are usually sufficient.Requires powerful overhead mechanical stirrers and baffle systems to ensure homogeneity.
Purification Flash column chromatography is common.Crystallization, distillation, or extraction are the preferred methods.
Safety Operations are typically conducted in a fume hood.Requires a comprehensive process safety management program and engineered controls.

Advanced Spectroscopic and High Resolution Analytical Characterization of 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data has been found for the ¹H, ¹³C, or ¹⁹F NMR spectra of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane. Consequently, a detailed analysis of chemical shifts, coupling constants, and multiplicities is not possible.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicity

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the aromatic and aliphatic protons of this compound are not available in the public domain.

Carbon-13 (¹³C) NMR Spectral Analysis: Quaternary Carbons, Aromatic and Aliphatic Carbon Assignment

The assignment of quaternary, aromatic, and aliphatic carbon signals from a ¹³C NMR spectrum is not possible due to the lack of experimental data for this compound.

Fluorine-19 (¹⁹F) NMR Spectral Analysis: Fluorine Environment and Coupling Interactions

Information regarding the chemical shift of the fluorine atom and its coupling interactions with neighboring protons is unavailable.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, NOESY for Complete Structural Elucidation

As no 2D NMR studies have been published for this compound, an analysis of correlations from COSY, HSQC, HMBC, or NOESY experiments cannot be provided.

High-Resolution Mass Spectrometry (HRMS)

Exact Mass Determination and Elemental Composition Verification

There is no published high-resolution mass spectrometry data for this compound. Therefore, the exact mass and verification of its elemental composition (C₁₀H₁₃FOS) through HRMS cannot be reported.

Fragmentation Pathways and Ion Trap Studies for Structural Confirmation

The structural elucidation of this compound is significantly aided by mass spectrometry, particularly through the study of its fragmentation pathways in an ion trap. While direct experimental data for this specific compound is not extensively published, the fragmentation behavior can be predicted based on the analysis of related thioanisole (B89551) and fluorinated aromatic derivatives. numberanalytics.comresearchgate.net

Under electron ionization (EI), the molecular ion ([M]+•) is expected to be observed. The primary fragmentation pathways likely involve the cleavage of the bonds adjacent to the sulfur atom and the ether linkage, as well as reactions influenced by the fluorine substituent.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for thioanisoles, leading to the formation of a stable [M - CH₃]⁺ ion. For thioanisole itself, protonation studies have shown that demethylation can readily occur. researchgate.net

Loss of a propyl radical (•C₃H₇): Cleavage of the ether bond can result in the loss of the propoxy side chain, forming an [M - C₃H₇]⁺ ion.

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to ions corresponding to the methylsufanyl group ([CH₃S]⁺) or the fluoropropoxybenzene moiety.

Rearrangement and subsequent fragmentation: The presence of the fluorine atom can influence rearrangement processes prior to fragmentation. numberanalytics.com For instance, a McLafferty-type rearrangement involving the propoxy group could occur.

Ion trap studies, which allow for MS/MS and MSⁿ experiments, would be invaluable for confirming these pathways. By isolating a specific fragment ion and subjecting it to further collision-induced dissociation (CID), the sequence of fragmentation events can be mapped out, providing unambiguous structural confirmation. For example, isolating the [M - CH₃]⁺ ion and observing its subsequent fragmentation would confirm the initial loss of the methyl group.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

Fragment IonProposed Structurem/z (Calculated)
[C₁₀H₁₃FOS]⁺•Molecular Ion200.07
[C₉H₁₀FOS]⁺[M - CH₃]⁺185.05
[C₇H₇FS]⁺[M - OC₃H₆]⁺142.03
[C₇H₆FO]⁺[M - SCH₃]⁺125.04
[CH₃S]⁺Methylsulfanyl cation47.00

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of the functional groups and conformational isomers of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on studies of analogous molecules like 4-methoxythioanisole (B167831) and other substituted benzenes, the following assignments can be predicted. ijert.org

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and propyl groups will show symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: Benzene (B151609) ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. ijert.org The substitution pattern on the ring will influence the exact positions and intensities of these bands.

C-F Stretching: The strong carbon-fluorine bond gives rise to a characteristic absorption band, typically in the 1250-1000 cm⁻¹ region. The exact position is sensitive to the electronic environment. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage will produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-S Stretching: The C-S stretching vibration is generally weaker and appears in the 700-600 cm⁻¹ range. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch2980-2850IR, Raman
Aromatic C=C Stretch1600-1450IR, Raman
C-F Stretch1250-1000IR (Strong)
Aryl-O Stretch~1250IR (Strong)
Alkyl-O Stretch~1040IR
C-S Stretch700-600IR, Raman

The flexibility of the propoxy and methylsulfanyl groups allows for the existence of different conformational isomers. Vibrational spectroscopy is a powerful tool for studying these conformers, as different spatial arrangements of atoms can lead to distinct vibrational frequencies.

Computational studies, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different stable conformers. By comparing the calculated spectra with the experimental IR and Raman data, the dominant conformation in the sample can be identified. For example, the orientation of the propoxy chain relative to the aromatic ring and the methyl group's orientation can be investigated. Low-frequency vibrational modes are particularly sensitive to these conformational changes.

X-ray Diffraction Crystallography

X-ray diffraction techniques provide definitive information about the solid-state structure of crystalline materials.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its three-dimensional structure. nih.govresearchgate.net This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

Furthermore, SC-XRD would reveal the packing of the molecules in the crystal lattice, detailing any intermolecular interactions such as C-H···F, C-H···O, or π-π stacking interactions that stabilize the solid-state structure. mdpi.commdpi.com As the molecule is achiral, it will crystallize in a centrosymmetric or non-centrosymmetric space group that does not exhibit enantiomorphism.

Powder X-ray diffraction (PXRD) is a critical tool for analyzing the bulk crystalline properties of a solid sample. nih.gov While SC-XRD analyzes a single crystal, PXRD provides a diffraction pattern representative of the entire polycrystalline sample.

This technique is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By comparing the PXRD pattern of a bulk sample to a pattern calculated from single-crystal data, one can confirm the phase purity of the sample. The presence of unindexed peaks in the experimental pattern could indicate the existence of impurities or other polymorphic forms. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are central to the quality control of this compound, enabling the separation and quantification of the main component from any synthesis-related impurities or isomers. The choice of technique is dictated by the volatility and polarity of the analytes, as well as the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of similar aryl sulfides, this compound is amenable to GC-MS analysis. This method is particularly well-suited for identifying and quantifying volatile impurities that may be present from the synthesis, such as starting materials, reagents, or by-products.

Detailed research findings on the GC-MS analysis of this compound are not extensively available in the public domain. However, based on the analysis of related organosulfur and fluorinated aromatic compounds, a hypothetical GC-MS method can be proposed. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), would likely provide good separation. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns, aiding in the structural elucidation of any detected impurities. For instance, analysis of other sulfur-containing compounds has successfully utilized GC-MS to identify and differentiate closely related structures. shimadzu.comresearchgate.net Derivatization, for example with trifluoroacetylating agents, can be employed for related compounds to improve chromatographic properties and mass spectrometric detection, a strategy that could be adapted if necessary. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

Parameter Suggested Condition
GC System Agilent 8890 GC or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS System 5977B GC/MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 amu
Source Temperature 230 °C

| Quadrupole Temp. | 150 °C |

This table presents hypothetical parameters based on standard methods for similar analytes and does not represent experimentally verified data for this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the method of choice, separating compounds based on their hydrophobicity.

The selection of the detector is critical and depends on the properties of the analyte and potential impurities.

UV-Vis and Photodiode Array (PDA) Detection: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector set at a specific wavelength (e.g., 254 nm) can be used for quantification. A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. This is particularly useful for distinguishing between isomers or impurities that may have different UV spectra. mdpi.comnih.gov The validation of such HPLC-PDA methods is crucial and typically involves assessing parameters like linearity, accuracy, precision, and robustness. mdpi.commdpi.com

Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. Unlike UV detection, ELSD does not require the analyte to have a chromophore. This makes it particularly valuable for detecting non-UV-active impurities. The response in ELSD is related to the mass of the analyte, which can be advantageous for impurity profiling when reference standards are not available. The combination of PDA and ELSD in series can provide comprehensive information, detecting both UV-active and non-UV-active compounds in a single run. wur.nl

Table 2: Representative HPLC-PDA/ELSD Method for Purity Analysis

Parameter Suggested Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
PDA Detector Wavelength: 210-400 nm, Detection at 254 nm

| ELSD Detector | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min |

This table presents a typical starting method for a compound with the expected polarity of this compound. Optimization would be required for specific applications.

The specified compound, this compound, is achiral as it does not possess a stereocenter. However, if the sulfur atom were to be oxidized to a sulfoxide (B87167), the resulting (4-Fluoro-3-propoxyphenyl)(methyl)sulfoxide would be chiral, with the sulfur atom as the stereocenter. In such cases, or for other chiral analogues, chiral chromatography would be essential to separate and quantify the enantiomers.

The synthesis of chiral sulfoxides often involves asymmetric oxidation of the corresponding sulfide (B99878). acs.org Chiral HPLC is the most common technique for determining the enantiomeric excess (ee) of such products. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral compounds, including sulfoxides. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving separation.

Table 3: Exemplar Chiral HPLC Conditions for a Sulfoxide Analogue

Parameter Suggested Condition
HPLC System Standard isocratic HPLC system
Column Chiralcel OD-H (Amylose derivative) or Chiralpak AD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C

| Detection | UV at 254 nm |

This table is illustrative for a potential chiral sulfoxide analogue and is based on common methods for separating chiral sulfoxides. The conditions are not applicable to the achiral this compound.

Mechanistic Investigations and Reaction Pathways Involving 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Elucidation of Synthetic Reaction Mechanisms for (4-Fluoro-3-propoxyphenyl)(methyl)sulfane Formation

The synthesis of this compound would likely proceed through a nucleophilic aromatic substitution (SNAr) pathway or a metal-catalyzed cross-coupling reaction. A common synthetic route would involve the reaction of a suitably substituted aromatic precursor with a methylthiolating agent. For instance, reacting 1,2-difluoro-4-propoxybenzene (B8587949) with sodium thiomethoxide would be a plausible approach. In this scenario, the thiomethoxide anion acts as the nucleophile, displacing one of the fluoride (B91410) atoms on the aromatic ring. The regioselectivity of this reaction would be governed by the electronic effects of the substituents on the ring.

Transition State Characterization and Energy Barriers

For an SNAr mechanism, the reaction proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. The formation of this complex is typically the rate-determining step. The transition state leading to the Meisenheimer complex would involve the partial formation of the new carbon-sulfur bond and the partial breaking of the carbon-fluorine bond. The energy barrier for this process would be influenced by several factors:

The nature of the leaving group: Fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the developing negative charge on the ring.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

The electronic effects of the other substituents: The propoxy group, being an electron-donating group, would slightly disfavor the formation of the negatively charged Meisenheimer complex. However, the presence of the strongly electron-withdrawing fluorine atom para to the site of substitution would help to stabilize the intermediate.

Reaction Intermediate Identification and Trapping Experiments

The key intermediate in the proposed SNAr synthesis is the Meisenheimer complex. These intermediates are often highly colored and can sometimes be observed spectroscopically (e.g., by UV-Vis or NMR spectroscopy) at low temperatures. In some cases, stable Meisenheimer complexes can be isolated and characterized.

Trapping experiments could also be designed to provide evidence for the formation of this intermediate. For example, if the reaction were carried out in the presence of a proton source, the Meisenheimer complex could be protonated to yield a stable, neutral product. However, no such specific studies have been reported for the synthesis of this compound.

Reactivity of the Sulfur Atom in this compound

The sulfur atom in this compound possesses lone pairs of electrons, making it a nucleophilic center. It can also be oxidized to higher oxidation states, such as in sulfoxides and sulfones.

Electrophilic and Nucleophilic Reactions at the Sulfane Moiety

The sulfur atom in the sulfane can react with electrophiles. For example, it can be alkylated with alkyl halides to form sulfonium (B1226848) salts. This reaction would proceed via an SN2 mechanism, where the sulfur atom acts as the nucleophile.

Conversely, while the sulfane sulfur is primarily nucleophilic, reactions where it acts as an electrophilic center are less common but can be induced. For instance, in the Pummerer rearrangement, a related sulfoxide (B87167) is treated with an activating agent like acetic anhydride (B1165640), leading to an intermediate where the sulfur atom is electrophilic and can be attacked by a nucleophile. nih.gov

Oxidation Pathways to Sulfoxides and Sulfones: Kinetics, Stereoselectivity, and Reagent Effects

The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide and further to the sulfone. A wide variety of oxidizing agents can be used for this transformation, and the choice of reagent can influence the outcome of the reaction.

To the Sulfoxide: Mild oxidizing agents are typically used to stop the oxidation at the sulfoxide stage. Examples include hydrogen peroxide under controlled conditions, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation to a sulfoxide introduces a stereocenter at the sulfur atom. Asymmetric oxidation, using a chiral oxidizing agent or a catalyst, could potentially lead to the formation of one enantiomer of the sulfoxide in excess.

To the Sulfone: Stronger oxidizing agents, or using an excess of a milder oxidant, will typically lead to the formation of the sulfone. Reagents such as potassium permanganate (B83412), or an excess of hydrogen peroxide with a catalyst, are commonly used for this purpose.

The kinetics of these oxidation reactions would be expected to follow second-order rate laws, being first order in both the sulfane and the oxidizing agent. The electron-donating propoxy group on the aromatic ring would be expected to increase the electron density on the sulfur atom, potentially increasing the rate of oxidation compared to an unsubstituted phenyl methyl sulfide (B99878).

Table 1: Common Oxidizing Agents and Their Expected Products

Oxidizing AgentExpected Product with this compound
Hydrogen Peroxide (1 eq.)(4-Fluoro-3-propoxyphenyl)(methyl)sulfoxide
Sodium Periodate(4-Fluoro-3-propoxyphenyl)(methyl)sulfoxide
m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.)(4-Fluoro-3-propoxyphenyl)(methyl)sulfoxide
Potassium Permanganate(4-Fluoro-3-propoxyphenyl)(methyl)sulfone
Hydrogen Peroxide (excess)(4-Fluoro-3-propoxyphenyl)(methyl)sulfone

Reductive Transformations and Sulfur-Carbon Bond Cleavage

The sulfur-carbon bonds in aryl alkyl sulfides are generally stable. However, they can be cleaved under reductive conditions. For example, treatment with certain reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), can lead to the cleavage of the aryl-sulfur bond.

Desulfurization, the complete removal of the sulfur atom, can also be achieved using reagents like Raney nickel. This reaction proceeds via a complex mechanism involving the adsorption of the sulfur compound onto the nickel surface, followed by sequential cleavage of the carbon-sulfur bonds and hydrogenation of the resulting fragments. In the case of this compound, this would likely yield 1-fluoro-2-propoxybenzene (B1341821) and methane.

Some transition metal complexes have also been shown to effect carbon-sulfur bond cleavage in thiophenes and related compounds, which is relevant to hydrodesulfurization processes. nih.gov While not directly studying the title compound, this research indicates that organometallic pathways for C-S bond cleavage are mechanistically plausible. nih.gov

Reactivity of the Aromatic Ring System of this compound

The reactivity of the aromatic ring in "this compound" is dictated by the interplay of the electronic and steric effects of its three substituents: the fluoro, propoxy, and methylsulfanyl groups.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The directing effects of the existing substituents on the phenyl ring of "this compound" determine the position of substitution for incoming electrophiles. The propoxy group (-OPr) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The methylsulfanyl group (-SMe) is also an activating group and an ortho, para-director. In contrast, the fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it also acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OPr (Propoxy)Strong electron-donating (resonance)Strongly Activatingortho, para
-SMe (Methylsulfanyl)Electron-donating (resonance)Activatingortho, para
-F (Fluoro)Strong electron-withdrawing (induction)Deactivatingortho, para

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluoride ion. nih.gov The success of an SNAr reaction depends on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov In "this compound," the fluorine atom is the most likely leaving group. The presence of other substituents will influence the feasibility of this reaction. The electron-donating propoxy and methylsulfanyl groups would generally disfavor the formation of the negatively charged intermediate required for a traditional SNAr mechanism.

However, under specific conditions, such as the use of a strong nucleophile and appropriate solvent, SNAr reactions on electron-rich or even unactivated aryl fluorides can be achieved. orgsyn.orgacgpubs.org For instance, the use of potassium hexamethyldisilylamide (KHMDS) as a base has been effective in promoting the substitution of aryl fluorides with secondary nitriles. orgsyn.org It is also conceivable that under certain conditions, a concerted SNAr mechanism could occur, avoiding the formation of a high-energy Meisenheimer complex. nih.gov

Influence of Substituents on Aromatic Ring Reactivity and Electron Density

Propoxy Group (-OPr): As a strong electron-donating group, it significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Methylsulfanyl Group (-SMe): This group also donates electron density to the ring via resonance, further enhancing its nucleophilicity.

Fluoro Group (-F): The high electronegativity of fluorine results in a strong inductive electron withdrawal, which deactivates the ring towards electrophilic substitution. However, its resonance donation directs incoming electrophiles to the ortho and para positions. The presence of fluorine can also enhance the rate of nucleophilic aromatic substitution. acgpubs.org

Kinetic and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic studies for chemical transformations involving "this compound" are not extensively documented in publicly available literature. Such studies would be crucial for understanding the reaction rates, activation energies, and the equilibrium position of its reactions. For instance, kinetic analysis of electrophilic substitution reactions would quantify the activating and directing effects of the substituents. Similarly, thermodynamic data would provide insight into the stability of reaction intermediates and products.

Photochemical and Electrochemical Reactivity of this compound

The photochemical behavior of fluorinated aromatic compounds can be complex. nih.gov Irradiation with UV light can potentially lead to the cleavage of the carbon-fluorine bond, a process that is of environmental interest due to the persistence of some fluorinated compounds. nih.gov The presence of the propoxy and methylsulfanyl groups, which can influence the electronic excited states of the molecule, would likely affect the quantum yield and pathways of photochemical reactions. epa.gov The study of the photochemical reactivity of this compound would likely involve techniques such as 19F NMR and mass spectrometry to identify photoproducts. nih.gov

Chemical Transformations and Derivatization Strategies for 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Synthesis of Oxidized Sulfur Analogues from (4-Fluoro-3-propoxyphenyl)(methyl)sulfane

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxide (B87167) and sulfone derivatives. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents are effective for this transformation. bohrium.comacs.org Hydrogen peroxide, often in the presence of a catalyst, is a common choice. rsc.orgresearchgate.netorganic-chemistry.org For instance, the use of hydrogen peroxide with a scandium triflate catalyst has been shown to be highly chemoselective for the oxidation of thioethers to sulfoxides. acs.org Another widely used reagent is meta-chloroperoxybenzoic acid (m-CPBA), which can provide clean conversion to the sulfoxide when used in stoichiometric amounts at low temperatures. commonorganicchemistry.com Oxone (potassium peroxymonosulfate) is another effective oxidant that can be used in a solvent-dependent manner; in ethanol, it tends to favor the formation of sulfoxides. rsc.orgresearchgate.net The presence of both electron-donating (propoxy) and electron-withdrawing (fluoro) groups on the aromatic ring can influence the reactivity of the sulfide, but generally, these methods are broadly applicable to a range of aryl methyl sulfides. bohrium.comacs.org

Table 1: Potential Conditions for the Synthesis of (4-Fluoro-3-propoxyphenyl)(methyl)sulfoxide

Oxidizing AgentCatalyst/AdditiveSolventTemperatureTypical Outcome
Hydrogen Peroxide (H₂O₂)Scandium Triflate (Sc(OTf)₃)Dichloromethane/WaterRoom TemperatureHigh selectivity for sulfoxide. acs.org
meta-Chloroperoxybenzoic Acid (m-CPBA)NoneDichloromethane (DCM)0 °C to Room TemperatureGood yield of sulfoxide with 1 equivalent of m-CPBA. commonorganicchemistry.com
Oxone (2KHSO₅·KHSO₄·K₂SO₄)NoneEthanolRoom TemperatureSelective formation of sulfoxide. rsc.org
Sodium Periodate (NaIO₄)NoneMethanol/WaterRoom TemperatureMild and selective oxidation to sulfoxide.

Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. This is typically achieved using stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org For example, reacting the starting sulfide with an excess of m-CPBA (typically 2 or more equivalents) will drive the reaction to completion, forming the sulfone in high yield. acs.orgorganic-chemistry.org Similarly, Oxone in an aqueous solvent system is known to efficiently oxidize sulfides to sulfones. rsc.orgacs.org Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can also be employed for this transformation. google.com The use of excess hydrogen peroxide, particularly in the presence of certain catalysts or in refluxing acetic acid, is another established method for preparing aryl sulfones from their corresponding sulfides. bohrium.comphasetransfercatalysis.com

Table 2: Potential Conditions for the Synthesis of (4-Fluoro-3-propoxyphenyl)(methyl)sulfone

Oxidizing AgentCatalyst/AdditiveSolventTemperatureTypical Outcome
meta-Chloroperoxybenzoic Acid (m-CPBA)NoneDichloromethane (DCM)Room TemperatureHigh yield of sulfone with >2 equivalents of m-CPBA. acs.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)NoneWater/AcetonitrileRoom TemperatureEfficient conversion to sulfone. rsc.orggoogle.com
Potassium Permanganate (KMnO₄)Phase Transfer Catalyst (optional)Acetone/WaterRoom TemperatureStrong oxidation to the sulfone. google.com
Hydrogen Peroxide (H₂O₂)Acetic AcidAcetic AcidRefluxComplete oxidation to the sulfone. bohrium.com

Modifications of the Propoxy Side Chain

The propoxy group offers another site for chemical modification, either through reactions involving the ether linkage or by functionalization of the propyl chain itself.

The ether linkage of the propoxy group can be cleaved under strongly acidic conditions to yield the corresponding phenol (B47542), 4-fluoro-3-hydroxy-1-(methylthio)benzene. This dealkylation is typically accomplished using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with potent Lewis acids like boron tribromide (BBr₃). daneshyari.comwikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the propyl group, leading to the formation of the phenol and a propyl halide. libretexts.org

Conversely, the parent phenol could be alkylated to form the propoxy ether. This is a standard Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate, is reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). alfa-chemistry.comslchemtech.comslchemtech.com

Table 3: Potential Reactions of the Propoxy Ether Linkage

Reaction TypeReagentsSolventConditionsProduct
Dealkylation (Ether Cleavage)Boron Tribromide (BBr₃)Dichloromethane (DCM)Low Temperature to Room Temperature4-Fluoro-3-hydroxy-1-(methylthio)benzene + Bromopropane. organic-chemistry.org
Dealkylation (Ether Cleavage)Hydrogen Bromide (HBr)Acetic Acid or neatReflux4-Fluoro-3-hydroxy-1-(methylthio)benzene + Bromopropane. libretexts.org
Alkylation (Ether Synthesis)1-Bromopropane, Potassium Carbonate (K₂CO₃)Acetone or DMFRefluxThis compound (from the corresponding phenol). alfa-chemistry.com

The propyl chain of the propoxy group can also be a target for functionalization, although this is generally more challenging than modifying the other parts of the molecule. The carbon atom adjacent to the ether oxygen (the benzylic-type position) is the most likely site for radical-mediated reactions. For instance, benzylic hydroxylation can be achieved using certain enzymatic systems or specific chemical reagents that generate radical intermediates. rsc.orgrsc.org While direct application to this specific propoxy group is not widely documented, analogous systems suggest that selective hydroxylation at the C1 position of the propyl chain is plausible. organic-chemistry.org

Similarly, radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, could potentially introduce a bromine atom onto the propyl chain, again favoring the position adjacent to the ether oxygen. These functionalized intermediates could then serve as handles for further derivatization.

Aromatic Ring Functionalization and Diversification

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating propoxy group and deactivated by the electron-withdrawing fluoro group. The directing effects of these substituents are crucial in determining the position of incoming electrophiles. The strong ortho-, para-directing effect of the propoxy group and the ortho-, para-directing effect of the fluorine atom, combined with steric hindrance, will influence the regioselectivity of substitution reactions. The position ortho to the propoxy group and meta to the fluorine (C2 position) and the position ortho to the fluorine and meta to the propoxy group (C5 position) are the most likely sites for electrophilic attack.

Potential functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would likely lead to the introduction of a halogen atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride could introduce an acyl or alkyl group, though the presence of the sulfur atom can sometimes complicate these reactions by coordinating to the catalyst.

Formylation: Vilsmeier-Haack or Gattermann-Koch conditions could be used to introduce a formyl group, creating an aldehyde derivative.

The precise conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG) that facilitates deprotonation at an adjacent position. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.org In the case of this compound, the molecule possesses two potential directing groups: the propoxy group (-OPr) and the methylsulfanyl group (-SMe). The regiochemical outcome of a DoM reaction on this substrate would be determined by the relative directing abilities of these groups.

The directing ability of various functional groups in DoM has been extensively studied, and an approximate order of directing strength has been established. uwindsor.caharvard.edu Generally, alkoxy groups are considered moderate directing groups, while thioether groups are weaker. harvard.eduorganic-chemistry.org The propoxy group, through chelation of the organolithium reagent, would be expected to direct metalation to the C2 position. Conversely, the methylsulfanyl group would direct metalation to the C5 position.

Given the stronger directing ability of the alkoxy group compared to the thioether, it is anticipated that lithiation would preferentially occur at the C2 position, ortho to the propoxy group. The fluorine atom at C4 exerts a significant electron-withdrawing inductive effect, which increases the acidity of the neighboring protons, potentially influencing the regioselectivity. However, the primary determinant in DoM is typically the coordinating ability of the directing group.

A general representation of the directed ortho-metalation of this compound is depicted below, showing the expected major product from lithiation at the C2 position, followed by quenching with a generic electrophile (E).

Table 1: Predicted Regiochemical Outcome of Directed ortho-Metalation

Directing Group Predicted Site of Metalation Subsequent Functionalization Product (with electrophile E+)
3-Propoxy C2 (2-E-4-Fluoro-3-propoxyphenyl)(methyl)sulfane

It is important to note that while the propoxy group is expected to be the dominant directing group, the actual regioselectivity can be influenced by reaction conditions such as the choice of organolithium base, solvent, and temperature. Experimental verification would be necessary to confirm the precise outcome.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) after Halogenation

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. organic-chemistry.orgbeilstein-journals.orgyoutube.comorganic-chemistry.orgnih.govyoutube.comnih.gov To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halogen atom (I, Br, or Cl).

Halogenation of this compound

The regioselectivity of electrophilic halogenation on the aromatic ring is governed by the directing effects of the existing substituents. The propoxy group is a strongly activating, ortho-, para-directing group, while the methylsulfanyl group is also activating and ortho-, para-directing. The fluorine atom is a deactivating but ortho-, para-directing group. Considering the positions of these substituents, the most activated and sterically accessible positions for electrophilic substitution are C2 and C6.

Given the strong activating nature of the propoxy group, halogenation is most likely to occur at the C2 or C6 positions. The electronic and steric environment suggests that a mixture of isomers could be formed. Common halogenating agents such as N-bromosuccinimide (NBS) for bromination or N-iodosuccinimide (NIS) for iodination could be employed. chemicalbook.comnih.gov

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov A halogenated derivative of this compound, for instance, the 2-bromo derivative, could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comorganic-chemistry.orgrsc.org A halogenated this compound could be reacted with various alkenes to introduce alkenyl substituents onto the aromatic ring. The reaction typically proceeds with high trans-selectivity. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.net A halogenated derivative of our target compound could be coupled with a range of terminal alkynes to synthesize arylalkyne derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Coupling Reactions of Halogenated this compound

Coupling Reaction Halogenated Substrate Coupling Partner Illustrative Product
Suzuki (2-Bromo-4-fluoro-3-propoxyphenyl)(methyl)sulfane Phenylboronic acid (4-Fluoro-2-phenyl-3-propoxyphenyl)(methyl)sulfane
Heck (6-Iodo-4-fluoro-3-propoxyphenyl)(methyl)sulfane Styrene (4-Fluoro-6-(E)-styryl-3-propoxyphenyl)(methyl)sulfane

Heterocyclic Annulation Reactions Involving this compound

The functional groups present in this compound and its derivatives can serve as handles for the construction of fused heterocyclic ring systems, such as benzofurans and benzothiophenes. These heterocycles are prevalent motifs in many biologically active compounds and functional materials. nih.govchemicalbook.comwikipedia.orgoregonstate.edu

Synthesis of Benzofurans

Benzofurans can be synthesized through various strategies, often involving the intramolecular cyclization of a suitably substituted phenol derivative. organic-chemistry.orgoregonstate.eduresearchgate.net For example, a halogenated derivative of this compound at the C2 position could undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol derivative could then be subjected to an electrophilic cyclization or a palladium-catalyzed cyclization to afford a substituted benzofuran. organic-chemistry.orgorganic-chemistry.org

Synthesis of Benzothiophenes

The methylsulfanyl group provides a direct entry into the synthesis of benzothiophenes. organic-chemistry.orgchemicalbook.comresearchgate.netwikipedia.orgnih.govrsc.org One common approach involves the intramolecular cyclization of an o-alkynyl thioanisole (B89551) derivative. organic-chemistry.orgnih.gov Starting from a C2-halogenated this compound, a Sonogashira coupling with a terminal alkyne would yield the corresponding o-alkynyl thioanisole. This intermediate can then undergo electrophilic cyclization using reagents like iodine or a sulfenyl halide to construct the thiophene (B33073) ring. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic and Analytical Research

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or fluorine-18 (B77423) (¹⁸F), are invaluable tools in mechanistic studies, metabolic profiling, and in vivo imaging techniques such as Positron Emission Tomography (PET). researchgate.netfrontiersin.orgnih.govacs.orgspringernature.comyoutube.comresearchgate.net

Deuterium Labeling

Deuterium can be introduced into the this compound molecule at specific positions to serve as a tracer in mechanistic studies or to alter its metabolic profile. For instance, deuteration of the methyl group of the methylsulfanyl moiety could be achieved through base-catalyzed H/D exchange. researchgate.net Aromatic positions can be deuterated via acid-catalyzed exchange or through metalation-quench sequences using a deuterium source like D₂O.

Fluorine-18 Labeling

For PET imaging applications, the introduction of the positron-emitting isotope ¹⁸F is required. nih.govfrontiersin.orgnih.govspringernature.comyoutube.com Given that the parent molecule already contains a stable fluorine atom, direct isotopic exchange is a potential, though often challenging, method. A more common approach involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. This would necessitate the synthesis of a precursor where the fluorine at the C4 position is replaced by a leaving group such as a nitro group, a trimethylammonium salt, or an iodonium (B1229267) salt. The radiosynthesis would then involve the reaction of this precursor with [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(2-E-4-Fluoro-3-propoxyphenyl)(methyl)sulfane
(6-E-4-Fluoro-3-propoxyphenyl)(methyl)sulfane
(2-Bromo-4-fluoro-3-propoxyphenyl)(methyl)sulfane
(4-Fluoro-2-phenyl-3-propoxyphenyl)(methyl)sulfane
(6-Iodo-4-fluoro-3-propoxyphenyl)(methyl)sulfane
(4-Fluoro-6-(E)-styryl-3-propoxyphenyl)(methyl)sulfane

Computational and Theoretical Chemistry Applied to 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can determine a wealth of information about its energy, geometry, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For (4-Fluoro-3-propoxyphenyl)(methyl)sulfane, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield the electron density distribution, which is crucial for understanding the molecule's polarity and reactivity. The presence of an electron-withdrawing fluorine atom and electron-donating propoxy and methylsulfanyl groups creates a nuanced electronic landscape across the aromatic ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
C-O (propoxy)1.37 Å
C-S1.78 Å
S-CH31.82 Å
Bond AngleC-C-F119.5°
C-C-O121.0°
C-S-CH3105.2°
Dihedral AngleC-C-O-C178.5°

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions. For this compound, these methods can be employed to calculate precise ionization potentials, electron affinities, and to predict spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable in interpreting experimental results. researchgate.net

The accuracy of any QM calculation is highly dependent on the chosen level of theory and basis set. gaussian.com The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., DFT with a specific functional like B3LYP, or an ab initio method like MP2). The basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains second-row elements (sulfur) and a polarizable fluorine atom, a flexible basis set is required. Pople-style basis sets, such as 6-311+G(d,p), are often a good starting point. researchgate.net The "+" indicates the addition of diffuse functions to better describe weakly bound electrons, and the "(d,p)" denotes the inclusion of polarization functions to allow for more complex electronic distributions. The choice of the functional in DFT or the level of ab initio theory will depend on the specific property being investigated and the desired balance between accuracy and computational resources. gaussian.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule. It is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. For this compound, the MEP map would reveal regions of negative potential (electron-rich, typically colored red or orange) and positive potential (electron-poor, typically colored blue).

The electronegative fluorine atom would be expected to create a region of negative potential, while the hydrogen atoms of the methyl and propoxy groups would exhibit positive potential. The sulfur atom, with its lone pairs, would also contribute to a region of negative potential. This information is critical for predicting how the molecule will interact with other molecules, such as receptors or enzymes, as it highlights the likely sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.comresearchgate.net For this compound, the energies of the HOMO, LUMO, and the resulting gap can be readily calculated using DFT. The analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich aromatic ring and the sulfur and oxygen atoms, while the LUMO may be distributed more over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is for illustrative purposes only.

Conformational Landscape Analysis and Energy Minima Determination

Due to the presence of flexible single bonds, particularly in the propoxy and methylsulfanyl groups, this compound can exist in multiple conformations. Conformational landscape analysis is the process of exploring these different spatial arrangements and determining their relative energies. nih.gov

Computational methods can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This allows for the identification of the global energy minimum (the most stable conformation) and other low-energy local minima. nih.gov Understanding the conformational preferences is vital as the biological activity of a molecule can be highly dependent on its three-dimensional shape. The results of such an analysis for this compound would likely show a preference for conformations that minimize steric hindrance between the propoxy group and the adjacent substituents on the benzene (B151609) ring. researchgate.net

Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in its identification and characterization. Density Functional Theory (DFT) is a common method for these predictions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is crucial for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR isotropic shielding constants. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorinated reference for ¹⁹F. The accuracy of these predictions depends on the chosen functional and basis set. For fluorinated aromatic compounds, selecting an appropriate computational protocol is essential for achieving results that correlate well with experimental data.

A hypothetical data table for the predicted NMR chemical shifts of this compound, based on a DFT/GIAO calculation, would resemble the following:

AtomPredicted Chemical Shift (ppm)
C1158.2
C2118.9 (d, J=18.5 Hz)
C3125.4
C4116.1 (d, J=23.7 Hz)
C5130.5
C6129.8
S-CH₃15.7
O-CH₂-70.1
-CH₂-CH₂-22.5
-CH₂-CH₃10.5
F-115.3

Note: This table is illustrative and not based on actual published research for this specific molecule.

Infrared (IR) Vibrational Frequencies: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's normal modes. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of IR bands. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Analysis of the predicted vibrational modes allows for the assignment of specific peaks in an experimental IR spectrum to corresponding molecular motions, such as C-F stretching, C-S stretching, and aromatic ring vibrations.

An illustrative table of predicted IR frequencies for this compound is provided below:

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2960-2850
C=C Aromatic Ring Stretch1600-1450
C-O-C Stretch1250
C-F Stretch1200
C-S Stretch700-600

Note: This table is for illustrative purposes and does not represent experimentally validated data for this compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insight into the electronic structure of the molecule.

Computational Mechanistic Studies: Reaction Pathways, Transition State Geometries, and Activation Energies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies could investigate various transformations, such as oxidation of the sulfide (B99878) group or nucleophilic aromatic substitution.

Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and transition states.

Transition State Geometries: A transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding the reaction mechanism. Computational methods can determine the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Activation Energies: The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and can be calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of a reaction. For instance, a computational study on the oxidation of an aryl methyl sulfide could determine the activation energy for the conversion of the sulfide to a sulfoxide (B87167) and then to a sulfone.

A hypothetical table summarizing the calculated activation energies for a reaction involving this compound might look like this:

Reaction StepTransition StateActivation Energy (kcal/mol)
Sulfide to SulfoxideTS115.2
Sulfoxide to SulfoneTS220.5

Note: This data is purely illustrative.

Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies (without biological outcome implications)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the non-covalent interactions between a small molecule (ligand) and a macromolecule, typically a protein. These methods can provide insights into the preferred binding orientation and affinity of a ligand within a protein's binding site.

Molecular Docking: Docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. For this compound, docking studies could be used to theoretically explore its binding to various enzymes or receptors, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be used to investigate the dynamic stability of the predicted ligand-protein complex over time. By simulating the motions of the atoms in the system, MD provides a more detailed picture of the interactions and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity. These simulations are computationally intensive but offer valuable insights into the flexibility of both the ligand and the protein upon binding.

No Publicly Available In Vitro Research Data Found for this compound

Despite a comprehensive search for scholarly articles and research data, no specific in vitro non-clinical research findings for the chemical compound "this compound" or its direct analogues could be located in the public domain. Consequently, it is not possible to provide the requested article on its Structure-Activity Relationship (SAR) investigations.

The inquiry sought detailed information structured around the systematic modification of the "this compound" scaffold and its in vitro receptor/enzyme binding and affinity. This included the effects of positional isomerism, variations in the sulfur oxidation state, and alterations to the propoxy chain and aromatic substituents. Furthermore, the request specified the inclusion of data from in vitro binding assays with purified proteins or receptors and fluorescence polarization assays.

The search for this specific information across scientific databases and the broader web did not yield any published studies, data tables, or detailed research findings that would be necessary to construct the requested scientifically accurate and authoritative article. Information on general methodologies such as fluorescence polarization assays is available, but lacks any specific application to the compound . Similarly, while structure-activity relationships for other, unrelated chemical series are documented, this information cannot be extrapolated to "this compound" without dedicated research, which does not appear to be publicly available at this time.

Therefore, the generation of the requested article, adhering to the strict content and structural requirements, cannot be fulfilled.

Structure Activity Relationship Sar Investigations of 4 Fluoro 3 Propoxyphenyl Methyl Sulfane and Analogues in in Vitro Non Clinical Research

Chemoinformatic and QSAR Modeling of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane Analogues

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational approaches to rationalize and predict the biological activity of chemical compounds, thereby accelerating the drug discovery process. For this compound and its analogues, these methods are instrumental in understanding the complex interplay between molecular structure and biological function.

2D and 3D Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best-fitting equation that relates these descriptors to the observed activity.

2D-QSAR studies of analogues of this compound typically involve the calculation of a wide range of molecular descriptors derived from the two-dimensional representation of the molecules. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). Multiple Linear Regression (MLR) is a commonly used statistical technique to build the QSAR model. For a hypothetical series of fluorophenyl ether derivatives, a 2D-QSAR study might reveal that descriptors related to molecular size and electronic distribution are critical for activity. nih.gov

DescriptorCoefficientInterpretation
Molecular Weight0.25Increased molecular weight is positively correlated with activity.
LogP0.60Higher lipophilicity is associated with greater potency.
Dipole Moment-0.15A lower dipole moment may be favorable for activity.
Number of H-bond donors-0.30Fewer hydrogen bond donors are preferred for optimal activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.govresearchgate.net These techniques require the alignment of the series of molecules and the calculation of steric and electrostatic fields around them. The resulting contour maps highlight regions in space where modifications to the molecular structure would likely lead to an increase or decrease in activity. For a series of thioether-containing compounds, a 3D-QSAR model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. nih.govresearchgate.net

Field TypeFavorable RegionUnfavorable Region
Steric (CoMFA)Green contours indicate regions where bulky groups enhance activity.Yellow contours indicate regions where bulky groups decrease activity.
Electrostatic (CoMFA)Blue contours indicate regions where positive charges enhance activity.Red contours indicate regions where negative charges enhance activity.
Hydrophobic (CoMSIA)Yellow contours indicate regions where hydrophobic groups enhance activity.White contours indicate regions where hydrophilic groups enhance activity.
H-bond Donor (CoMSIA)Cyan contours indicate regions where H-bond donors enhance activity.Purple contours indicate regions where H-bond donors decrease activity.

These QSAR models, once validated, can be used to predict the activity of newly designed analogues of this compound, prioritizing the synthesis of the most promising candidates.

Pharmacophore Development and Ligand-Based Design from Structural Analogues

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. numberanalytics.com A pharmacophore model is generated by superimposing a set of active molecules and identifying the common structural motifs that are crucial for their interaction with a biological target. nih.gov

For a series of structurally related analogues of this compound, a pharmacophore model could be developed to guide the design of new compounds with improved activity. The key pharmacophoric features might include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. The distances and angles between these features are critical for maintaining the correct geometry for binding to the target.

A hypothetical pharmacophore model for a series of fluorinated aromatic ligands might consist of the following features:

Pharmacophoric FeatureDescription
Aromatic Ring (AR)The fluoro-substituted phenyl ring.
Hydrogen Bond Acceptor (HBA)The oxygen atom of the propoxy group.
Hydrophobic Aliphatic (HY)The propyl chain of the propoxy group.
Hydrophobic Center (HY)The methyl group of the methylsulfane moiety.

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel chemical scaffolds that possess the desired pharmacophoric features. nih.gov This approach allows for the discovery of structurally diverse molecules that are likely to exhibit the same biological activity as the initial set of active compounds.

Computational Docking Studies with Molecular Targets to Predict Binding Modes (Purely Theoretical)

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor), which is typically a protein. semanticscholar.org These studies are purely theoretical and provide valuable insights into the plausible interactions between a ligand and its molecular target at an atomic level.

For this compound and its analogues, molecular docking studies can be performed to hypothesize their binding modes within the active site of a relevant biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. The process involves generating a three-dimensional model of the ligand and placing it into the binding pocket of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

A theoretical docking study of this compound into a hypothetical serotonin (B10506) receptor might reveal the following key interactions:

Interacting ResidueInteraction TypeDistance (Å)
Serine 159Hydrogen Bond with Fluoro group2.9
Phenylalanine 340π-π Stacking with Phenyl ring3.5
Leucine 229Hydrophobic interaction with Propoxy chain4.1
Valine 156Hydrophobic interaction with Methylsulfane group3.8

The results of such docking studies can help to explain the observed structure-activity relationships. For example, if the model predicts a crucial hydrogen bond between the fluorine atom and a specific amino acid residue, this would rationalize why fluorinated analogues exhibit higher potency. These theoretical predictions can then guide the design of new analogues with modified functional groups to optimize these interactions and improve binding affinity.

Influence of Molecular Features on In Vitro Biotransformation Pathways (e.g., Metabolic Stability in Isolated Enzyme Systems)

The metabolic stability of a compound is often expressed as its in vitro half-life (t½) or intrinsic clearance (CLint) in these systems. frontiersin.org A shorter half-life or higher clearance indicates that the compound is rapidly metabolized. The primary routes of metabolism for aryl ethers and thioethers often involve O-dealkylation, S-oxidation, and aromatic hydroxylation, primarily catalyzed by CYP enzymes. rsc.orgnih.gov

The structural features of this compound and its analogues can have a profound impact on their biotransformation:

Fluorine Substitution: The presence of a fluorine atom on the aromatic ring can influence metabolism in several ways. It can block a potential site of hydroxylation and, due to its strong electron-withdrawing nature, can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov

Propoxy Chain: The propoxy group can be a site for O-dealkylation, leading to the formation of a phenol (B47542) metabolite. The length and branching of the alkyl chain can affect the rate of this metabolic process.

Methylsulfanyl Group: The sulfur atom in the methylsulfane group is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone metabolites.

A hypothetical in vitro metabolic stability study in rat liver microsomes for a series of analogues could yield the following data:

CompoundStructural ModificationIn Vitro Half-life (t½, min)Primary Metabolic Pathway
Analogue 1-25O-dealkylation
Analogue 2Propoxy -> Methoxy15O-dealkylation
Analogue 3Fluoro at C4 -> Chloro at C422Aromatic Hydroxylation
Analogue 4Methylsulfane -> Methylsulfoxide> 60-

These in vitro biotransformation studies are essential for identifying analogues with improved metabolic stability, which is a key attribute for developing a successful drug candidate. By understanding how molecular features influence metabolic pathways, medicinal chemists can rationally design compounds with more favorable pharmacokinetic properties.

Advanced Research Applications and Future Directions for 4 Fluoro 3 Propoxyphenyl Methyl Sulfane

Role as a Key Intermediate in the Synthesis of Complex Molecules

While direct citations for the use of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane as a key intermediate are scarce, its structural motifs suggest a high potential for this role. The synthesis of complex organic molecules often relies on the strategic use of functionalized building blocks that can undergo a variety of chemical transformations. The presence of a fluorine atom, a propoxy group, and a methylsulfane group on an aromatic ring provides multiple reactive handles for further chemical elaboration.

The synthesis of aryl sulfides is a well-established field in organic chemistry, with numerous methods available for their preparation. organic-chemistry.orgmdpi.comwaseda.jp For instance, transition-metal-catalyzed cross-coupling reactions are a common strategy. mdpi.com A plausible synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-difluoro-4-propoxybenzene (B8587949), with sodium thiomethoxide. Alternatively, a transition-metal-catalyzed coupling of 4-fluoro-3-propoxy-iodobenzene with a methylthiolating agent could be employed.

Once synthesized, this compound can serve as a versatile intermediate. The methylsulfane group can be oxidized to a sulfoxide (B87167) or a sulfone, which are important functional groups in many biologically active molecules. acs.org These oxidized sulfur functionalities can also participate in various carbon-carbon bond-forming reactions. acs.org The fluorine atom and the propoxy group can influence the regioselectivity of further aromatic substitutions and can be crucial for tuning the electronic properties and metabolic stability of the final products. nih.gov The combination of these functional groups makes this compound a valuable scaffold for the synthesis of new pharmaceuticals, agrochemicals, and materials.

Potential in Materials Science: Exploration as Advanced Polymer Precursors or Ligands in Catalysis

The unique properties conferred by fluorine and sulfur make this compound an interesting candidate for applications in materials science, although specific research on this compound is not yet prevalent.

Advanced Polymer Precursors: Organofluorine compounds are known for their use in creating advanced materials with unique properties such as high thermal stability and chemical resistance. numberanalytics.comrsc.orgnih.gov Fluorinated poly(aryl ether)s, for instance, exhibit excellent dielectric properties. rsc.org The presence of the fluoro and propoxy groups in this compound suggests its potential as a monomer for the synthesis of novel fluorinated polymers. The thioether linkage could also be incorporated into the polymer backbone, potentially influencing the material's properties. Organosulfur compounds are known to be precursors to various polymers, including polysulfones and polythiophenes. britannica.com

Ligands in Catalysis: The development of high-affinity ligands is crucial for advancing homogeneous catalysis. fluorochem.co.uknih.gov The sulfur atom in this compound can act as a coordinating atom for transition metals, making it a potential ligand for various catalytic reactions. The electronic and steric properties of the ligand can be fine-tuned by the fluorine and propoxy substituents on the aromatic ring, which could in turn influence the activity and selectivity of the catalyst. While specific studies on ligands of this type are not widely reported, the general importance of organosulfur compounds as ligands suggests this as a promising area for future investigation.

Development of New Analytical Methods for Detection and Quantification of the Compound and its Derivatives

The development of robust analytical methods is essential for the study of any new chemical compound. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques would be necessary for their detection and quantification.

Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for the identification of volatile and semi-volatile organosulfur compounds in various matrices. nih.govresearchgate.netonemine.orgscilit.com The mass spectrum would provide information on the molecular weight and fragmentation pattern, aiding in structure elucidation.

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be indispensable for the structural characterization of this compound. acs.orgacs.orgnih.gov ¹⁹F NMR is especially useful for the analysis of fluorinated compounds due to its high sensitivity and the large chemical shift range, which can provide detailed information about the electronic environment of the fluorine atom. rsc.orgmagritek.com

For quantitative analysis, techniques such as quantitative NMR (qNMR) or chromatography coupled with a suitable detector (e.g., flame ionization detector or mass spectrometer) would be employed. The development of specific analytical standards and validated methods would be a crucial step in enabling further research on this compound.

Illustrative Analytical Data for a Hypothetical this compound Derivative:

Analytical TechniqueExpected Observation
GC/MS A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns revealing the loss of methyl, propoxy, and fluoro groups.
¹H NMR Signals corresponding to the aromatic protons, the propoxy group protons, and the methylsulfane protons, with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the propoxy carbons, and the methyl carbon.
¹⁹F NMR A single resonance for the fluorine atom, with a chemical shift indicative of its electronic environment on the aromatic ring.

Emerging Methodologies in the Study of Organosulfur Compounds Applicable to this compound

The field of organosulfur chemistry is continuously advancing, with new synthetic methods and reactions being developed. acs.orgthieme-connect.deresearchgate.nettaylorandfrancis.comacs.org These emerging methodologies could be readily applied to the synthesis and functionalization of this compound.

Recent advances in C-H bond functionalization offer a powerful tool for the direct introduction of functional groups into aromatic systems, often with high regioselectivity. nih.govacs.orgresearchgate.net Such methods could be used to further modify the aromatic ring of this compound, providing access to a wide range of derivatives. The activation of C-F bonds is another area of active research, which could allow for the selective transformation of the fluorine substituent. mdpi.com

Furthermore, novel reactions involving elemental sulfur are being explored as a more economical and ecological approach to the synthesis of organosulfur compounds. cnrs.fr These methods could potentially be adapted for the synthesis of this compound and its analogues.

Exploration of Unexplored Reactivity and Novel Transformation Pathways

The unique combination of functional groups in this compound presents opportunities for exploring novel reactivity and transformation pathways. The interplay between the electron-withdrawing fluorine atom and the electron-donating propoxy and methylsulfane groups can lead to interesting and potentially useful chemical behavior.

Opportunities for Sustainable Synthesis and Utilization in Chemical Research

The principles of green chemistry are increasingly important in chemical research and industry. numberanalytics.comeurekalert.orgsciencedaily.comrsc.org For this compound, there are several opportunities to develop more sustainable synthetic routes and applications.

The development of catalytic methods for its synthesis, using earth-abundant metals and minimizing the use of hazardous reagents and solvents, would be a significant step towards a greener process. waseda.jp The use of flow chemistry could also offer advantages in terms of efficiency, safety, and scalability.

In terms of utilization, exploring the use of this compound in applications that contribute to sustainability, such as in the development of more efficient energy materials or in environmentally benign agrochemicals, would be a valuable research direction. researchgate.networktribe.com The biodegradability and environmental fate of the compound and its derivatives would also be important aspects to consider in the context of sustainable chemistry.

Q & A

Q. What are the recommended methods for synthesizing (4-Fluoro-3-propoxyphenyl)(methyl)sulfane in laboratory settings?

Methodological Answer: A Pd/Cu-catalyzed cross-coupling approach is effective for synthesizing aryl methyl sulfanes. For example, methyl(2-(phenylethynyl)phenyl)sulfane was synthesized using 2-iodothioanisole, phenylacetylene, PdCl₂(PPh₃)₂ (5 mol%), and CuI (0.4 mol%) in THF/Et₃N (3:5 ratio) at 60°C for 12 hours, achieving 92% yield . Adapting this protocol:

  • Key reagents : Halogenated precursor (e.g., 4-fluoro-3-propoxyiodobenzene), methyl sulfane nucleophile, Pd catalyst, CuI co-catalyst.
  • Solvent system : THF/Et₃N or DMF for polar intermediates.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, methylsulfane proton shifts).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., ESI+ or EI modes).
  • Chromatography : GC or HPLC with UV/fluorescence detection (≥95% purity threshold). For GC, derivatization may be needed for non-volatile analogs .

Q. What detection techniques are suitable for quantifying sulfane sulfur groups in compounds like this compound?

Methodological Answer:

Method Principle Sensitivity Limitations
Cyanolysis CN⁻ reacts with sulfane sulfur to form SCN⁻, measured at 460 nm ~1 µMInterference from thiols, pH-dependent
DTT Reduction + H₂S Reductants convert sulfane sulfur to H₂S, quantified via monobromobimane ~10 nMNon-specific; requires H₂S calibration
Fluorescent Probes SSP2 probe undergoes cyclization, emitting fluorescence upon reaction ~50 nMSelective but requires probe synthesis

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction kinetics during aryl methyl sulfane synthesis?

Methodological Answer:

  • Real-time monitoring : Use ³¹P NMR (for phosphine trapping agents) to track reaction progress. In sulfane sulfur studies, δ45.1 (PS₂) and δ-8.6 (P2) peaks indicate completion within 15 minutes .
  • Variable optimization : Screen catalysts (e.g., Pd vs. Ni), solvent polarity, and temperature. For example, THF/Et₃N accelerates coupling vs. DMF .
  • Controlled atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of sulfur intermediates.

Q. How can researchers optimize selectivity of sulfane sulfur detection in complex biological matrices?

Methodological Answer:

  • Matrix-specific sample prep : Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal ions that degrade sulfane sulfurs.
  • Probe customization : Modify fluorescent probes (e.g., SSP2 derivatives) to enhance specificity for methylsulfane groups. Validate via spike-recovery assays in cell lysates .
  • Cross-validation : Combine cyanolysis (quantitative) with LC-MS/MS (structural confirmation) to address false positives .

Q. What factors affect the stability of this compound, and how can degradation be mitigated?

Methodological Answer:

  • Degradation pathways : Hydrolysis (pH-dependent), oxidation (via ambient O₂), or photolysis.
  • Stabilization strategies :
    • Storage : -20°C in amber vials under N₂; use stabilizers like BHT (0.1% w/v) .
    • Buffering : Maintain pH 6–7 (neutral) to minimize hydrolysis.
    • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.